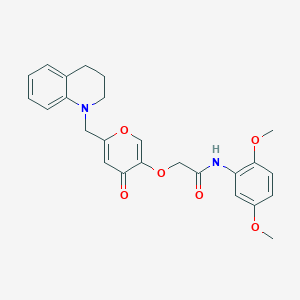
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide is an intricate compound, notable for its multifaceted structure and potential applications in various scientific disciplines. Its unique arrangement of a pyran, quinoline, and acetamide groups highlights its complexity and the synthetic challenge it poses.
准备方法
Synthetic Routes and Reaction Conditions
Synthesizing 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step reactions. Here's a general outline:
Step 1: Synthesis of the Pyran Moiety
The pyran ring can be synthesized using a cyclization reaction involving appropriate diketones and aldehydes in the presence of an acid catalyst.
Reaction Conditions: : Acid catalyst, moderate temperature (60-80°C), solvent like ethanol or methanol.
Step 2: Formation of 3,4-Dihydroquinolin-1(2H)
The quinoline derivative can be prepared through the reduction of quinoline-2-carbaldehyde using hydrogenation or other reducing agents such as sodium borohydride.
Reaction Conditions: : Reducing agent, room temperature, solvent like ethanol.
Step 3: Coupling Reactions
The synthesized pyran and quinoline derivatives are coupled using a suitable linker. This involves forming the oxo bridge via an etherification reaction.
Reaction Conditions: : Basic or neutral conditions, moderate temperature, polar aprotic solvent like DMF or DMSO.
Step 4: Acetamide Formation
The final step involves the acetamidation, where the coupled product reacts with 2,5-dimethoxyaniline and acetic anhydride.
Reaction Conditions: : Acetic anhydride, room temperature, solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the process might involve optimizing each step for higher yields and purity, often incorporating continuous flow reactors and more efficient catalysts. This could involve specific equipment to control temperature and pressure precisely and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation
The compound can undergo oxidation reactions at the quinoline or pyran moieties, forming various oxidized derivatives.
Common Reagents: : Potassium permanganate, chromium trioxide.
Conditions: : Acidic or basic media, room temperature to moderate heating.
Reduction
Reduction typically targets the quinoline ring, converting it to more reduced forms like tetrahydroquinoline.
Common Reagents: : Sodium borohydride, catalytic hydrogenation.
Conditions: : Room temperature, methanol or ethanol solvent.
Substitution
The aromatic rings in the compound allow for substitution reactions, replacing hydrogen atoms with different functional groups.
Common Reagents: : Halogens (chlorine, bromine), nitrating agents.
Conditions: : Varied depending on the substituent, often requiring catalysts.
Major Products
Oxidized derivatives of quinoline and pyran rings.
Reduced forms of quinoline.
Substituted aromatic rings with halogens, nitro groups, etc.
科学研究应用
Chemistry
Catalysis: : The compound’s unique structure could make it a candidate for catalyst design in various organic reactions.
Molecular Probes: : Its reactivity and structure could make it useful as a probe in studying reaction mechanisms.
Biology
Enzyme Inhibition: : Its structural complexity allows it to interact with various biological targets, potentially inhibiting enzymes related to diseases.
Fluorescent Markers: : Derivatives might be used as fluorescent markers for biological imaging.
Medicine
Drug Development: : Exploring its pharmacological properties could reveal potential as a drug candidate for various diseases.
Diagnostic Agents: : Its binding properties could make it useful in diagnostic applications.
Industry
Materials Science: : Its structure might lend itself to being used in creating novel materials with specific properties.
作用机制
The compound’s mechanism of action is linked to its ability to interact with various molecular targets:
Molecular Targets
Enzymes: : It might inhibit or modulate enzyme activity, affecting biochemical pathways.
Receptors: : Binding to specific receptors can modulate cellular responses.
Pathways Involved
Signal Transduction: : Interaction with cellular signaling molecules could influence signal transduction pathways.
Gene Expression: : It might impact gene expression by interacting with DNA or transcription factors.
相似化合物的比较
Similar Compounds
2-((6-(aminomethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-methoxyphenyl)acetamide
Uniqueness
The presence of the 2,5-dimethoxyphenyl group and the specific arrangement of quinoline and pyran moieties make it distinct.
Unique reactivity profiles compared to similar compounds.
Potentially different biological activity due to structural nuances.
By breaking down its synthetic routes, reactions, applications, and comparing it to similar compounds, we can appreciate the uniqueness and potential of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2,5-dimethoxyphenyl)acetamide in various scientific fields. Fascinating stuff, right?
属性
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-30-18-9-10-23(31-2)20(12-18)26-25(29)16-33-24-15-32-19(13-22(24)28)14-27-11-5-7-17-6-3-4-8-21(17)27/h3-4,6,8-10,12-13,15H,5,7,11,14,16H2,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILUDMNZXVEVBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
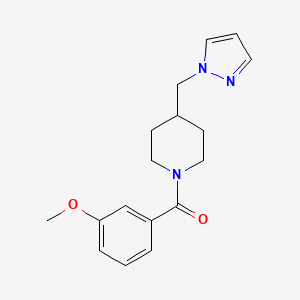
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide](/img/structure/B2364104.png)
![[(1'S,2S,3'E,5'S,7'R,11'R,12'S,13'R,14'R)-1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/new.no-structure.jpg)
![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2364110.png)
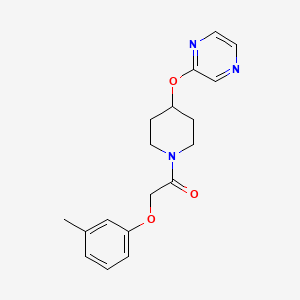
![N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide](/img/structure/B2364114.png)
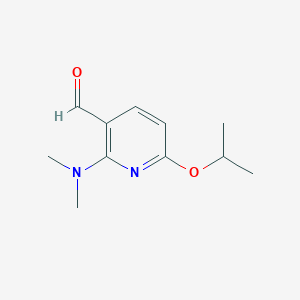
![3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2364117.png)
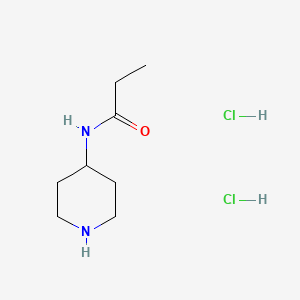
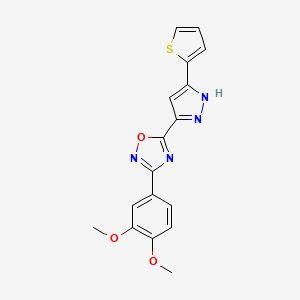
![8-((2,4-Difluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364120.png)
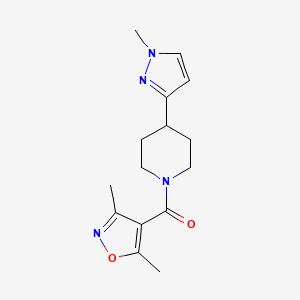
![5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2364122.png)
![3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2364123.png)
